4-methyl-3H-imidazol-2-amine
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Overview
Description
4-methyl-3H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group attached to the fourth carbon and an amino group at the second position. Imidazoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3H-imidazol-2-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable base under mild conditions can yield the desired imidazole . Another method involves the condensation of aldehydes with amines, followed by cyclization .
Industrial Production Methods
Industrial production of imidazoles, including this compound, often involves the use of high-throughput methods and catalysts to increase yield and efficiency. Nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization is one such method .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
4-methyl-3H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, agrochemicals, and other functional materials.
Mechanism of Action
The mechanism of action of 4-methyl-3H-imidazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with no substituents.
2-methylimidazole: Similar structure but with a methyl group at the second position.
4,5-diphenylimidazole: Contains phenyl groups at the fourth and fifth positions.
Uniqueness
4-methyl-3H-imidazol-2-amine is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of the methyl group at the fourth position and the amino group at the second position can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
93689-13-5 |
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Molecular Formula |
C10H10N6O7 |
Molecular Weight |
326.22 g/mol |
IUPAC Name |
5-methyl-1H-imidazol-2-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-2-6-4(5)7-3/h1-2,10H;2H,1H3,(H3,5,6,7) |
InChI Key |
FECUHQFRURVAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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